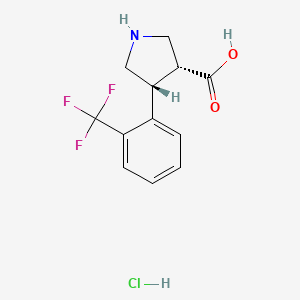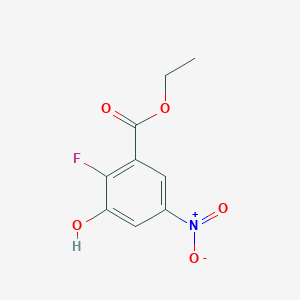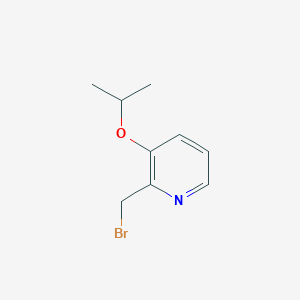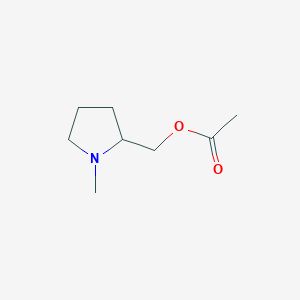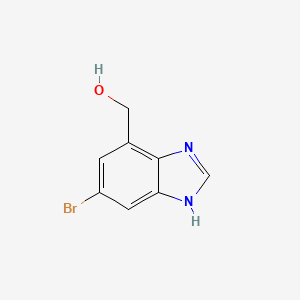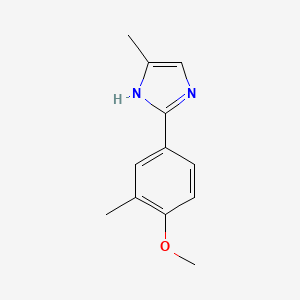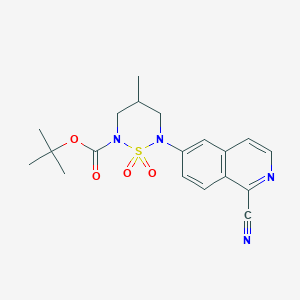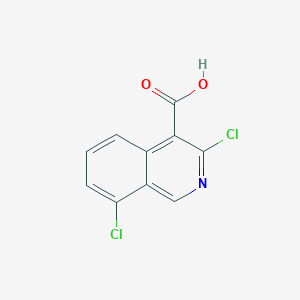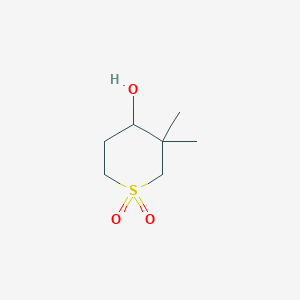
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a tetrahydrothiopyran ring with a hydroxyl group at the 4-position and two methyl groups at the 3-position The presence of the sulfone group (1,1-dioxide) adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide typically involves the oxidation of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the 1,1-dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the sulfone group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide: Similar structure but with a sulfoxide group instead of a sulfone.
4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide: Contains a thiophenone ring with similar functional groups.
Uniqueness
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide is unique due to its specific combination of functional groups and the presence of the sulfone group, which imparts distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H14O3S |
|---|---|
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
3,3-dimethyl-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C7H14O3S/c1-7(2)5-11(9,10)4-3-6(7)8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
IDWADZNJMDQEKW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CS(=O)(=O)CCC1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


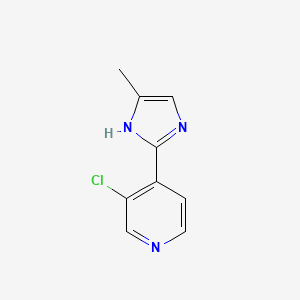
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran] hydrochloride](/img/structure/B13667063.png)
